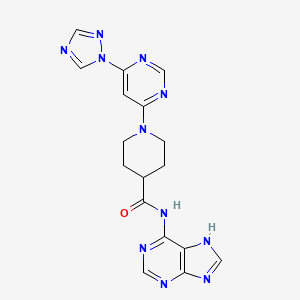

![molecular formula C21H18F4N4O2S B2678201 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 1172362-44-5](/img/structure/B2678201.png)

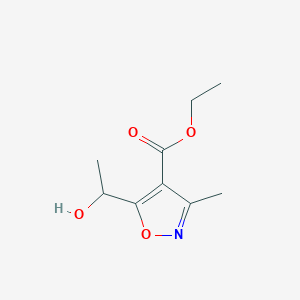

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of fluorine and trifluoromethyl groups could potentially enhance the compound’s biological activity due to their electronegativity and the ability to form strong hydrogen bonds.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridazine rings, along with the fluorine and trifluoromethyl groups. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .Applications De Recherche Scientifique

Synthesis and Evaluation of Substituted Imidazo[1,2-a]Pyridines and Pyrazolo[1,5-a]Pyrimidines

The compound 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, due to its complex structure involving fluorine and sulfonamide groups, could potentially be related to the research on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, like those studied for peripheral benzodiazepine receptor (PBR) targeting using positron emission tomography (PET). Such compounds have shown high in vitro affinity and selectivity for PBRs, indicating potential for neurodegenerative disorder imaging (Fookes et al., 2008).

Discovery of GPR119 Agonists

Research into the optimization of benzenesulfonamide GPR119 agonists has led to the development of molecules with significant potential for metabolic disease treatment. These studies often involve modifications to the central phenyl ring and sulfonamide moiety to enhance potency and metabolic stability, illustrating the versatility and therapeutic potential of sulfonamide derivatives in drug discovery (Yu et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties have shown selectivity and potency for cyclooxygenase-2 (COX-2) inhibition. This highlights the role of fluorine substitution on the benzenesulfonamide moiety in developing new anti-inflammatory drugs with desirable pharmacokinetic properties (Pal et al., 2003).

Development of Herbicidal Sulfonylureas

Fluorine-containing compounds, like 4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide, have applications in agriculture as well. Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas showcases the potential of such fluorinated compounds in developing selective post-emergence herbicides (Hamprecht et al., 1999).

Propriétés

IUPAC Name |

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N4O2S/c22-18-8-7-16(13-17(18)21(23,24)25)32(30,31)28-15-5-3-14(4-6-15)19-9-10-20(27-26-19)29-11-1-2-12-29/h3-10,13,28H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGNOBNHUPIVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

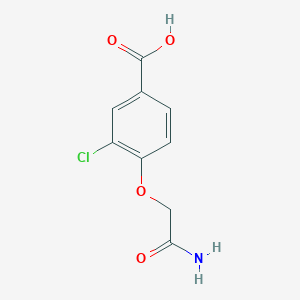

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)

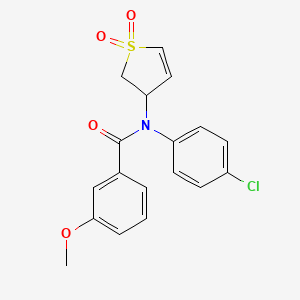

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)

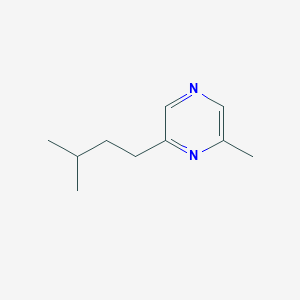

![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)

![Ethyl 5-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-methylthiophene-2-carboxylate](/img/structure/B2678135.png)

![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)

![2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B2678140.png)